molecular formula C29H37NO6 B1247547 Zampanolide

Zampanolide

Cat. No. B1247547
M. Wt: 495.6 g/mol
InChI Key: NJZJMJVVSZTAGX-UFYKQBJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zampanolide is a natural product found in Cacospongia mycofijiensis with data available.

Scientific Research Applications

Microtubule-Stabilizing Activity

Zampanolide, a 20-membered macrolide from a Tongan marine sponge, exhibits potent microtubule-stabilizing activity. It is notable for its ability to stabilize microtubules and block cells in the G(2)/M phase of the cell cycle. This compound shows cytotoxicity in the low nanomolar range and induces microtubule bundles in cells, leading to tubulin assembly both in cells and in purified tubulin preparations. Interestingly, zampanolide is not a substrate for the P-glycoprotein drug efflux pump, highlighting its potential in overcoming drug resistance mechanisms (Field et al., 2009).

Anticancer Potential

Research has identified zampanolide and its structural relative, dactylolide, as promising new tubulin-assembly agents with significant anticancer potential. The cytotoxicity of zampanolide towards various cancer cell lines and its mechanism of action as a tubulin-assembly agent position it as a candidate for new anticancer drugs (Chen & Kingston, 2014).

Activity in Resistant Cancer Cells

Zampanolide has demonstrated potent activity in mammalian cells, including the ability to inhibit cell migration. It is not susceptible to single amino acid mutations at the taxoid site of β-tubulin, suggesting its effectiveness even in drug-resistant cancer cells. Zampanolide's resistance to mutation-induced ineffectiveness, combined with its inhibition of cell growth in paclitaxel and epothilone resistant cells, underlines its potential as a therapeutic agent (Field et al., 2017).

Synthesis and Derivatives

The chemical structure of zampanolide, which involves covalent binding to β-tubulin, distinguishes it from other microtubule-stabilizing agents. Attempts have been made to synthesize zampanolide and its mimics, focusing on modifying its chemically fragile side chain to enhance drug-like properties and stability. This includes the design of bioisosteres and streamlined synthetic approaches for the construction of zampanolide mimics (Chen et al., 2020).

properties

Product Name

Zampanolide

Molecular Formula

C29H37NO6

Molecular Weight

495.6 g/mol

IUPAC Name

(2Z,4E)-N-[(S)-[(1S,2E,5S,8E,10Z,14E,17S)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide

InChI

InChI=1S/C29H37NO6/c1-5-6-7-13-27(32)30-29(34)26-19-22(4)18-25-17-21(3)16-24(35-25)12-9-11-23(31)15-20(2)10-8-14-28(33)36-26/h5-11,13-14,18,24-26,29,34H,3,12,15-17,19H2,1-2,4H3,(H,30,32)/b6-5+,11-9+,13-7-,14-8+,20-10-,22-18+/t24-,25-,26-,29-/m0/s1

InChI Key

NJZJMJVVSZTAGX-UFYKQBJPSA-N

Isomeric SMILES

C/C=C/C=C\C(=O)N[C@H]([C@@H]1C/C(=C/[C@@H]2CC(=C)C[C@@H](O2)C/C=C/C(=O)C/C(=C\C=C\C(=O)O1)/C)/C)O

Canonical SMILES

CC=CC=CC(=O)NC(C1CC(=CC2CC(=C)CC(O2)CC=CC(=O)CC(=CC=CC(=O)O1)C)C)O

synonyms

(+)-zampanolide
zampanolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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